1-Bromo-3-methyl-5-nitro-2-vinylbenzene
Description
1-Bromo-3-methyl-5-nitro-2-vinylbenzene is a brominated aromatic compound featuring a nitro group (-NO₂) at the 5-position, a methyl (-CH₃) substituent at the 3-position, and a vinyl (-CH=CH₂) group at the 2-position. This structure combines electron-withdrawing (nitro, bromo) and electron-donating (vinyl, methyl) groups, creating unique electronic and steric properties.
Properties
CAS No. |
1403666-48-7 |
|---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-bromo-2-ethenyl-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C9H8BrNO2/c1-3-8-6(2)4-7(11(12)13)5-9(8)10/h3-5H,1H2,2H3 |
InChI Key |
AFUKAQOEUJDVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-3-methyl-5-nitro-2-vinylbenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. The general synthetic route may include the following steps:
Bromination: The addition of a bromine atom to the benzene ring using bromine or a bromine-containing reagent.
Methylation: The addition of a methyl group to the benzene ring using a methylating agent such as methyl iodide
Chemical Reactions Analysis
1-Bromo-3-methyl-5-nitro-2-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Addition: The vinyl group can participate in addition reactions with electrophiles or nucleophiles
Scientific Research Applications
1-Bromo-3-methyl-5-nitro-2-vinylbenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to undergo various chemical modifications.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-5-nitro-2-vinylbenzene involves its interaction with molecular targets through various chemical reactions. The nitro group can participate in redox reactions, while the vinyl group can undergo addition reactions. The bromine atom can be substituted with other nucleophiles, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Key Observations :
- Steric Hindrance : The 2-vinyl group may hinder electrophilic substitution at the 2-position, a reactivity contrast with 1-bromo-3-methyl-5-nitrobenzene, which lacks steric bulk at position 2 .
- Reactivity : Chloro and trifluoromethoxy substituents (as in and ) increase electrophilicity and metabolic stability, respectively, compared to the methyl-vinyl combination.
Physicochemical Properties
- Boiling/Melting Points : Data gaps exist for the target compound, but trends suggest higher boiling points for heavier analogues (e.g., 1-Bromo-3-chloro-5-nitrobenzene, MW 236.45) due to increased molecular mass and polarity .
- Solubility : Nitro and bromo groups generally reduce aqueous solubility, but the vinyl group may slightly improve solubility in organic solvents compared to fully substituted derivatives like 1-Bromo-3-methoxy-5-nitrobenzene .
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